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molecular formula C8H8O2 B1315534 3-(Hydroxymethyl)benzaldehyde CAS No. 52010-98-7

3-(Hydroxymethyl)benzaldehyde

Cat. No. B1315534
M. Wt: 136.15 g/mol
InChI Key: CDNQOMJEQKBLBN-UHFFFAOYSA-N
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Patent
US05438141

Procedure details

To isophthalaldehyde (200 g) in absolute ethanol (3 L) at 0° C. was added NaBH4 (15.6 g). After 1 hour at O° C. the reaction mixture was poured onto 25% aqueous ammonium acetate (2 L). The ethanol was evaporated and the product was extracted with EtOAc. The resulting mixture was purified by flash chromatography (30% EtOAc/Hexane) to provide 94 g of the title product.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=1.[BH4-].[Na+].C([O-])(=O)C.[NH4+]>C(O)C>[OH:10][CH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
15.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by flash chromatography (30% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 94 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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